2,2-Difluoro-5-azaspiro[3.5]nonane
Description
2,2-Difluoro-5-azaspiro[3.5]nonane is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 5 and two fluorine atoms at position 2 (CAS: 2302959-91-5). Its molecular formula is C₇H₁₁F₂NO, with a molecular weight of 163.17 g/mol and a purity of ≥97% .
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
2,2-difluoro-5-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(6-8)3-1-2-4-11-7/h11H,1-6H2 |
InChI Key |
KUTBLVSHSHIGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CC(C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-azaspiro[3.5]nonane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of difluorocarbene precursors, which react with azaspiro compounds to introduce the fluorine atoms at the desired positions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 2,2-Difluoro-5-azaspiro[3.5]nonane may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Common Reagents and Conditions
The reactions involving 2,2-Difluoro-5-azaspiro[3.5]nonane typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need polar aprotic solvents to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from the reactions of 2,2-Difluoro-5-azaspiro[3.5]nonane depend on the type of reaction and the reagents used. Oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2,2-Difluoro-5-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, 2,2-Difluoro-5-azaspiro[3.5]nonane is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or receptor modulator.
Industry: In industrial applications, 2,2-Difluoro-5-azaspiro[3.5]nonane is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The pathways involved in these interactions often include hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Substitutions
(a) 2-Oxa-5-azaspiro[3.5]nonane Oxalate
- Structure: Replaces fluorine with an oxygen atom at position 2, forming a hemioxalate salt (CAS: 1427359-47-4; Molecular formula: C₉H₁₅NO₅) .
- The oxalate salt improves solubility but may limit blood-brain barrier penetration.
(b) 8-Oxa-5-azaspiro[3.5]nonane
Functional Group Variations
(a) 2,7-Diazaspiro[3.5]nonane Derivatives
- Structure : Two nitrogen atoms at positions 2 and 7 (e.g., compounds 4b and 5b ) .
- Impact: Compound 5b (amide-substituted): Exhibits high S1R affinity (Ki = 12 nM) due to hydrogen-bond interactions with Glu172 .
(b) Boc-Protected Analogs (e.g., 5-Boc-2-oxa-5-azaspiro[3.5]nonane)
Ring Size and Conformational Flexibility
(a) Diazabicyclo[4.3.0]nonane Derivatives
- Structure : Bicyclo[4.3.0] framework instead of spiro[3.5] (e.g., compound 8f ) .
- Compound 8f shows S1R affinity (Ki = 8.4 nM), outperforming some spiro[3.5] analogs .
(b) 2-Ethyl-2,7-diazaspiro[4.4]nonane
- Structure: Spiro[4.4]nonane with ethyl and nitrogen groups (CAS: 763883-32-5) .
- Impact: Expanded ring size alters spatial orientation, affecting receptor selectivity. No pharmacological data is available, but structural differences highlight scaffold-dependent activity .
Biological Activity
2,2-Difluoro-5-azaspiro[3.5]nonane is a synthetic compound that belongs to the class of spirocyclic amines. Its unique structure, characterized by the presence of two fluorine atoms and a nitrogen atom in a spirocyclic arrangement, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₈H₁₄ClF₂N
- Molecular Weight : 179.66 g/mol
- Structure : The spirocyclic structure contributes to its unique reactivity and selectivity towards biological targets.
Biological Activity Overview
The biological activity of 2,2-Difluoro-5-azaspiro[3.5]nonane has been highlighted in several studies, particularly in relation to its binding affinity to various receptors and enzymes. The difluoro substitution enhances its interaction with molecular targets, potentially leading to therapeutic effects.
The mechanism of action involves selective interaction with specific receptors or enzymes. The difluoro groups may enhance the compound's binding affinity, influencing pathways relevant to its biological effects. Ongoing studies aim to elucidate these interactions further, which could pave the way for new therapeutic applications.
Pharmacological Studies
Research indicates that 2,2-Difluoro-5-azaspiro[3.5]nonane exhibits promising pharmacological properties:
- Binding Affinity : The compound has shown enhanced binding affinity towards certain receptors compared to non-fluorinated analogs.
- Therapeutic Potential : Preliminary studies suggest potential applications in treating metabolic disorders due to its interaction with GPR119 receptors, which are involved in glucose metabolism regulation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2,2-Difluoro-5-azaspiro[3.5]nonane, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Difluoro-7-azaspiro[3.5]nonane | C₈H₁₄ClF₂N | Different position of fluorine substitution |
| 2,2-Difluoro-5-oxa-spiro[3.5]nonane | C₈H₁₄ClF₂N | Contains an oxygen atom instead of nitrogen |
| 3-Fluoro-4-methylpyridine | C₆H₆F₃N | Pyridine ring structure differing from spirocyclic |
| 1-Azabicyclo[3.3.0]octane | C₇H₁₃N | Non-fluorinated bicyclic structure |
The unique difluoro substitution pattern combined with its spirocyclic structure may influence its reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have reported on the biological evaluation of related spirocyclic compounds:
- GPR119 Agonists : A study identified compounds similar to 2,2-Difluoro-5-azaspiro[3.5]nonane as GPR119 agonists that demonstrated favorable pharmacokinetic profiles and glucose-lowering effects in diabetic models .
- Synthetic Approaches : Research has explored scalable synthetic methods for producing spirocyclic derivatives efficiently, which could facilitate further investigations into their biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
